Cas no 91628-87-4 (Acrylonitrile-13C)
Acrylonitrile-13C Chemical and Physical Properties
Names and Identifiers
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- 2-Propenenitrile-1-13C(9CI)
- ACRYLONITRILE, [1-13C]
- Acrylonitrile-1-13C
- DTXSID10479985
- Acrylonitrile-1-13C, >=99 atom % 13C, >=99% (CP), contains hydroquinone as stabilizer
- (113C)prop-2-enenitrile
- 91628-87-4
- Acrylonitrile(1-13c)
- Acrylonitrile-13C
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- Inchi: 1S/C3H3N/c1-2-3-4/h2H,1H2/i3+1
- InChI Key: NLHHRLWOUZZQLW-LBPDFUHNSA-N
- SMILES: N#[13C]C=C
Computed Properties
- Exact Mass: 54.029903935g/mol
- Monoisotopic Mass: 54.029903935g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 4
- Rotatable Bond Count: 0
- Complexity: 54.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.815 g/mL at 25 °C
- Melting Point: −83 °C(lit.)
- Boiling Point: 77 °C(lit.)
- Flash Point: 32 °F
- Refractive Index: n20/D 1.391(lit.)
- PSA: 23.79000
- LogP: 0.69598
Acrylonitrile-13C Security Information
- Hazardous Material transportation number:UN 1093 3/PG 1
- WGK Germany:3
- Hazard Category Code: 45-46-11-23/24/25-36/37-62-51/53-43-41-37/38-63
- Safety Instruction: 53-16-23-36/37/39-45-61-26
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Hazardous Material Identification:
Acrylonitrile-13C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191373-2.5mg |
Acrylonitrile-13C |
91628-87-4 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A191373-5mg |
Acrylonitrile-13C |
91628-87-4 | 5mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A191373-25mg |
Acrylonitrile-13C |
91628-87-4 | 25mg |
$ 210.00 | 2022-06-08 |
Acrylonitrile-13C Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Acrylonitrile-13C
Acrylonitrile-13C: A Comprehensive Overview of Its Applications and Recent Research Developments
The compound with the CAS number 91628-87-4, known as Acrylonitrile-13C, is a specialized isotope of acrylonitrile that has garnered significant attention in the field of chemical and pharmaceutical research. This isotopically labeled derivative of acrylonitrile, enriched with the stable isotope carbon-13, offers unique advantages in analytical chemistry, material science, and drug development. The introduction of carbon-13 into the molecular structure enhances the compound's utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, which is a cornerstone technique in modern chemical analysis.
Acrylonitrile itself is a versatile monomer widely used in the production of polymers, resins, and synthetic rubbers. Its incorporation into industrial processes has been well-documented, but the use of its isotopically labeled counterpart, Acrylonitrile-13C, introduces a new dimension to these applications. The carbon-13 isotope provides a natural abundance label that can be detected with high sensitivity using NMR techniques. This capability is particularly valuable in studying reaction mechanisms, monitoring reaction progress, and characterizing complex molecular structures.
In recent years, advancements in NMR spectroscopy have led to the development of more sophisticated methodologies for analyzing isotopically labeled compounds. The use of Acrylonitrile-13C has been instrumental in elucidating the structural and dynamic properties of various organic molecules. For instance, researchers have employed this compound to study the conformational changes in polymers and to investigate the interactions between drugs and their biological targets. The high resolution provided by 13C NMR allows scientists to gain insights into molecular interactions that are not accessible through traditional analytical techniques.
The pharmaceutical industry has also benefited from the use of Acrylonitrile-13C. Isotopically labeled compounds are increasingly being utilized in drug discovery and development pipelines. The ability to track specific atoms within a molecule using NMR spectroscopy enhances the understanding of drug metabolism and pharmacokinetics. This information is crucial for optimizing drug formulations and improving therapeutic efficacy. Additionally, the use of 13C-labeled acrylonitrile derivatives has enabled researchers to develop novel catalysts and reaction pathways that are more efficient and environmentally friendly.
One of the most exciting applications of Acrylonitrile-13C lies in its role as a precursor for synthesizing advanced materials. Carbon-13 labeled polymers have been explored for their potential use in high-performance composites, electronic materials, and biodegradable plastics. These materials are designed to meet the growing demand for sustainable and innovative solutions in various industries. The incorporation of 13C into these polymers allows for detailed structural analysis, which is essential for tailoring their properties to specific applications.
The research landscape continues to evolve with new discoveries emerging at a rapid pace. Recent studies have demonstrated the utility of Acrylonitrile-13C in studying catalytic processes and polymerization reactions. For example, researchers have used this compound to investigate the activity and selectivity of transition metal catalysts used in polymer synthesis. The insights gained from these studies have led to the development of more efficient catalysts that can produce high-value polymers with fewer byproducts.
The environmental impact of chemical processes has also been a focal point in recent research. The use of isotopically labeled compounds like Acrylonitrile-13C has provided valuable data on the environmental fate and transport of chemicals. By tracking specific isotopes through ecosystems, scientists can better understand how pollutants move through different environments and how they interact with biological systems. This information is critical for developing strategies to mitigate environmental contamination and protect ecosystems.
In conclusion, Acrylonitrile-13C represents a significant advancement in chemical research with applications spanning multiple industries. Its role in NMR spectroscopy, drug development, material science, and environmental studies underscores its importance as a versatile tool for scientists worldwide. As research continues to uncover new uses for this compound, its impact on scientific discovery and technological innovation is expected to grow even further.
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